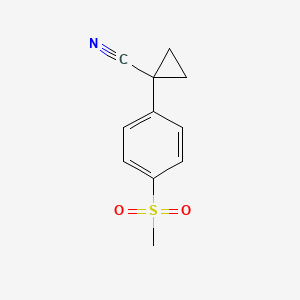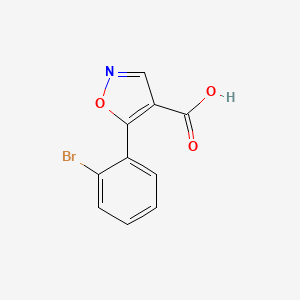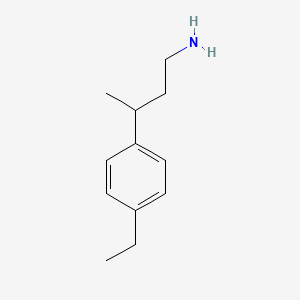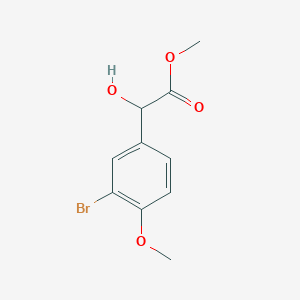
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride is a synthetic organic compound that features a pyrrolidine ring substituted with a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Final Product Formation: The final compound is obtained by combining the pyrrolidine and triazole intermediates under appropriate reaction conditions, followed by purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions could target the pyrrolidine ring or the triazole moiety.
Substitution: Substitution reactions may occur at various positions on the pyrrolidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated or ketone derivative, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: Used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex molecules.
作用機序
The mechanism of action of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid: The non-dihydrochloride form of the compound.
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide: A related compound with an amide group instead of a carboxylic acid.
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate: An ester derivative of the compound.
Uniqueness
The uniqueness of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride lies in its specific combination of the pyrrolidine and triazole moieties, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C7H12Cl2N4O2 |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
(2S,4S)-4-(triazol-1-yl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c12-7(13)6-3-5(4-8-6)11-2-1-9-10-11;;/h1-2,5-6,8H,3-4H2,(H,12,13);2*1H/t5-,6-;;/m0../s1 |
InChIキー |
WDNDMVWYBRARNW-USPAICOZSA-N |
異性体SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N2C=CN=N2.Cl.Cl |
正規SMILES |
C1C(CNC1C(=O)O)N2C=CN=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


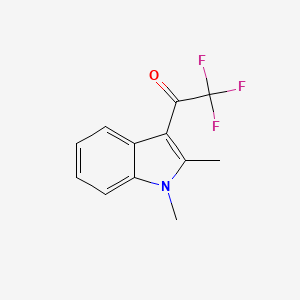
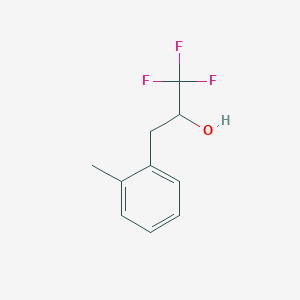
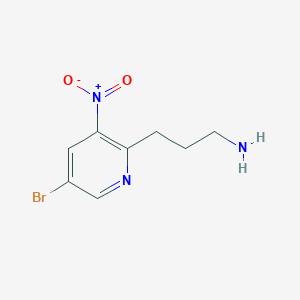
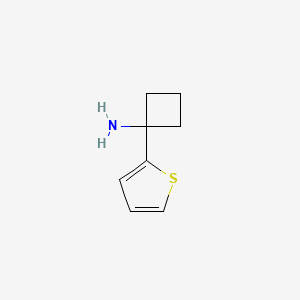
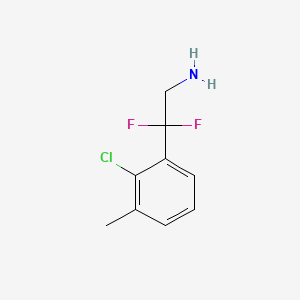
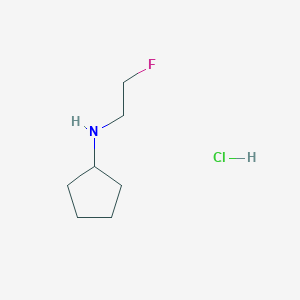

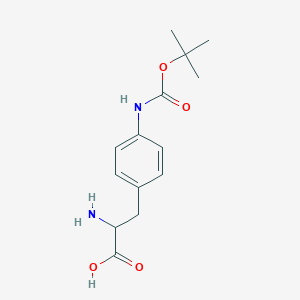
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
![[4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)
